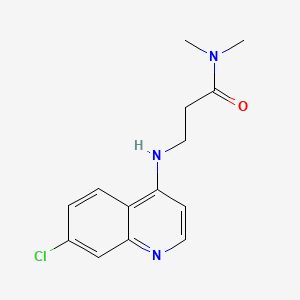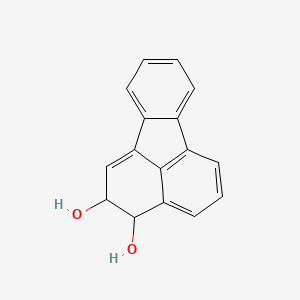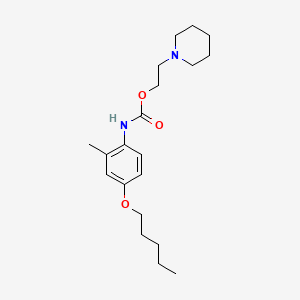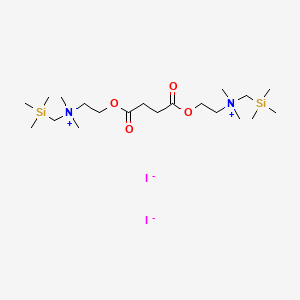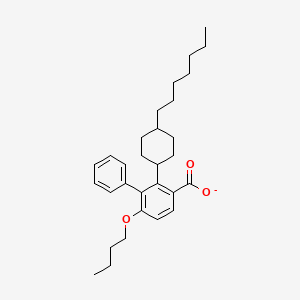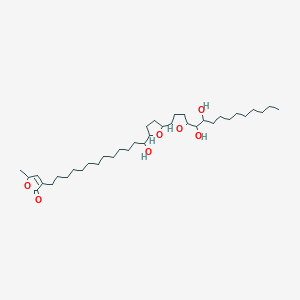
Rollinicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rollinicin is a naturally occurring acetogenin compound found in the seeds of the Rollinia papilionella plant. It is known for its cytotoxic properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rollinicin involves several steps, starting from the extraction of the compound from the seeds of Rollinia papilionella. The process typically includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily extracted from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Rollinicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its cytotoxic properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.
Scientific Research Applications
Rollinicin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, which can inspire the synthesis of new compounds.
Medicine: this compound’s potential as an anticancer agent has led to extensive research into its therapeutic applications.
Industry: While industrial applications are limited, this compound’s unique properties may lead to future uses in biotechnology and pharmaceuticals.
Mechanism of Action
Rollinicin exerts its effects primarily through its interaction with cellular mitochondria. It inhibits the mitochondrial complex I, leading to the disruption of the electron transport chain and subsequent induction of apoptosis (programmed cell death) in cancer cells . This mechanism makes this compound a potent cytotoxic agent with potential therapeutic applications in oncology.
Comparison with Similar Compounds
Rolliniastatin-1: Another acetogenin found in the same plant, known for its similar cytotoxic properties.
Bullatacin: A structurally related acetogenin with potent anticancer activity.
Annonacin: Found in various Annonaceae family plants, known for its neurotoxic and anticancer properties.
Uniqueness of Rollinicin: this compound stands out due to its specific mechanism of action and its potent cytotoxic effects at relatively low concentrations. Its unique structure allows for selective targeting of cancer cells, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C37H66O7 |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
4-[13-[5-[5-(1,2-dihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-11-16-19-22-31(39)36(40)35-26-25-34(44-35)33-24-23-32(43-33)30(38)21-18-15-13-10-8-7-9-12-14-17-20-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3 |
InChI Key |
VODBAMRAIJWVTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)

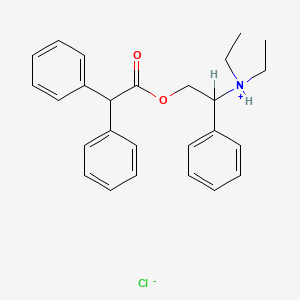
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)


